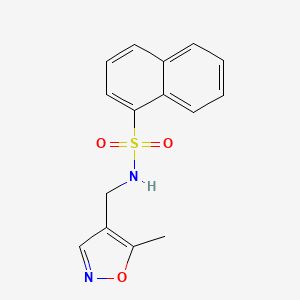

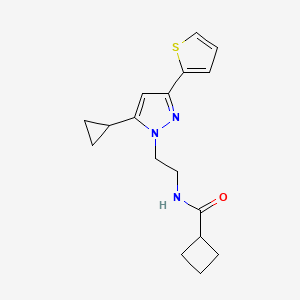

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

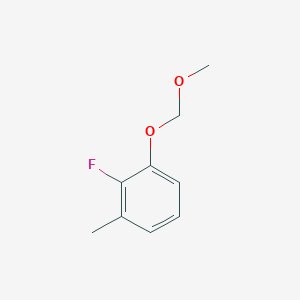

“N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a methyl group and a naphthalene sulfonamide group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of new derivatives based on sulfamethoxazole were designed and synthesized in a study . The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .

Applications De Recherche Scientifique

Fluorescence Sensing and Imaging

Naphthalene-based sulfonamide Schiff base compounds have been developed for selective detection of metal ions in aqueous systems. For example, a study by Mondal et al. (2015) introduced a fluorescent probe for Al3+ ions, highlighting its application in fluorescence sensing and intracellular imaging. The probe showed significant fluorescence enhancement upon interaction with Al3+, demonstrating its potential for biological and environmental monitoring applications (Mondal et al., 2015).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibitory activity against enzymes like lipoxygenase and α-glucosidase. Abbasi et al. (2015) synthesized various sulfonamide derivatives and tested their potential as enzyme inhibitors, suggesting their application in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Molecular Imaging

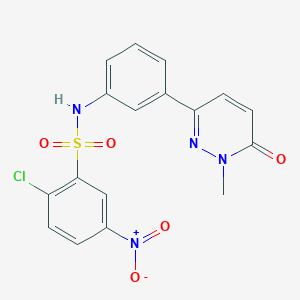

Naphthalene sulfonamide compounds have also found applications in molecular imaging. Basuli et al. (2012) reported on the synthesis of an ApoSense compound, a fluorine-18-labeled analog of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide, for positron emission tomography (PET) studies. This compound can target and accumulate within cells undergoing apoptotic death, offering potential in monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Antibiotic Adsorption and Environmental Studies

The adsorption behavior of sulfonamide antibiotics on carbon nanotubes has been studied, providing insights into the removal of these compounds from aqueous solutions. Ji et al. (2009) explored the strong adsorption of sulfonamide antibiotics to multiwalled carbon nanotubes, attributed to π-π electron coupling, which is crucial for environmental remediation strategies (Ji et al., 2009).

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, such as anticancer and antimicrobial properties . Additionally, more studies could be conducted to understand its physical and chemical properties, as well as its safety and hazards.

Propriétés

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-13(9-16-20-11)10-17-21(18,19)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAVBZHXCPWIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)